FNIR-Tag-CO2H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

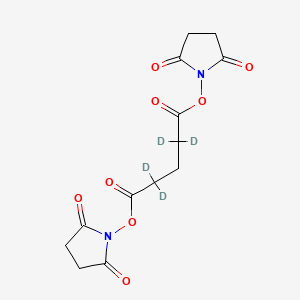

FNIR-Tag-CO2H is a novel fluorescent near-infrared (NIR) linker for building brighter labeled biomolecules, exhibiting no evidence of H-aggregation even at high labeling density when appended to monoclonal antibodies or virus-like particles.

Applications De Recherche Scientifique

1. Historical Development and Applications

Functional near-infrared spectroscopy (fNIRS) has evolved significantly since its inception in 1992. Initially developed to explore functional activation of the human cerebral cortex, fNIRS detects changes in optical properties of the cortex, providing maps or images of brain activity. Its applications span various fields, including neuroimaging and social sciences, and it has undergone technological advancements like multi-site measurements and wireless instrumentation (Ferrari & Quaresima, 2012).

2. fNIRS in Psychiatry

In psychiatry, fNIRS has been instrumental in studying neuropsychiatric disorders like schizophrenia, affective disorders, ADHD, and aging-related cognitive changes. This technique provides insights into phenomenological characterization, developmental aspects, treatment effects, and genetic influences on psychiatric conditions (Ehlis et al., 2014).

3. Cognitive Neuroscience and Naturalistic Environments

fNIRS stands out for its portability, safety, and tolerance to movement, making it suitable for diverse participant populations and various settings, including naturalistic environments. It has shown promise in cognitive neuroscience, particularly in studying social cognition and brain function in real-world situations (Pinti et al., 2018).

4. Publication Practices and Methodology

The expansion of fNIRS has led to diverse applications and methods, necessitating guidelines for consistent reporting and interpretation. Best practices for fNIRS research have been established to enhance reliability and repeatability of studies (Yücel et al., 2021).

5. Applications in Fatigue, Sleep Deprivation, and Social Cognition

fNIRS's non-invasive nature and movement tolerance make it ideal for studies on fatigue, sleep deprivation, and social cognition. Its application in hyperscanning paradigms, which involve simultaneous brain activity measurements in multiple individuals, is particularly noteworthy (Pan et al., 2019).

6. Motor Task Behaviours in Adults

fNIRS has been widely used to monitor cortical responses during motor tasks, contributing significantly to understanding motor skill learning, athletic performance, and recovery from neurological illnesses (Leff et al., 2011).

7. Auditory Plasticity and Cochlear Implant Performance

fNIRS has proven useful in studying auditory cortex activity, particularly in assessing cochlear implant performance and tinnitus perception. Its compatibility with cochlear implants highlights its utility in auditory research (Basura et al., 2018).

8. Unconstrained Environments and Daily Activities

The flexibility of fNIRS allows for brain function assessment during natural behaviors like sports, music performance, and continuous monitoring over extended periods. This adaptability has significant implications for applied neuroscience (Balardin et al., 2017).

Propriétés

Nom du produit |

FNIR-Tag-CO2H |

|---|---|

Formule moléculaire |

C53H77N3O15S2 |

Poids moléculaire |

1060.325 |

Nom IUPAC |

2-((E)-2-((E)-2-(3-((3-Carboxypropyl)dimethylammonio)propoxy)-3-(2-((E)-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C53H77N3O15S2/c1-52(2)44-38-42(72(59,60)61)17-19-46(44)54(23-28-67-34-36-69-32-30-65-7)48(52)21-15-40-12-9-13-41(51(40)71-27-11-26-56(5,6)25-10-14-50(57)58)16-22-49-53(3,4)45-39-43(73(62,63)64)18-20-47(45)55(49)24-29-68-35-37-70-33-31-66-8/h15-22,38-39H,9-14,23-37H2,1-8H3,(H-2,57,58,59,60,61,62,63,64) |

Clé InChI |

KUUJDZNTEAVFBA-UHFFFAOYSA-N |

SMILES |

O=S(C1=CC2=C([N+](CCOCCOCCOC)=C(/C=C/C3=C(OCCC[N+](C)(CCCC(O)=O)C)/C(CCC3)=C/C=C4N(CCOCCOCCOC)C5=C(C=C(S(=O)([O-])=O)C=C5)C/4(C)C)C2(C)C)C=C1)([O-])=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

FNIR-Tag-CO2H |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1192650.png)

![5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile](/img/structure/B1192653.png)

![2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B1192663.png)

![N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B1192666.png)